molecular formula C22H26N6O B2850999 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-isopropylphenyl)piperidine-4-carboxamide CAS No. 1351634-46-2

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-isopropylphenyl)piperidine-4-carboxamide

Cat. No.: B2850999
CAS No.: 1351634-46-2
M. Wt: 390.491
InChI Key: FXIFUXDYLXSGEW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-16(2)18-5-3-4-6-19(18)26-22(29)17-7-10-27(11-8-17)20-13-21(25-14-24-20)28-12-9-23-15-28/h3-6,9,12-17H,7-8,10-11H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIFUXDYLXSGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Piperidine-Carboxamide Derivatives

Capivasertib
  • IUPAC Name: 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
  • CAS Number: Not provided in evidence.
  • Key Differences :
    • Core Structure : Shares the piperidine-4-carboxamide backbone but replaces the imidazole-pyrimidine group with a pyrrolo[2,3-d]pyrimidine moiety.
    • Substituents : Features a 4-chlorophenyl group and a 3-hydroxypropyl chain, enhancing hydrogen-bonding capacity and polarity compared to the 2-isopropylphenyl group in the target compound.
    • Activity : Capivasertib is a clinically developed AKT inhibitor, suggesting that structural modifications in the target compound may alter kinase selectivity .
PB Series (PB4, PB5, PB7, etc.)
  • Examples :
    • PB4 : 2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]hydrazinecarbothioamide
    • PB5 : 2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]-N-hydroxyhydrazinecarbo-thioamide
  • Key Differences :
    • Core Modifications : These compounds replace the pyrimidine-imidazole group with benzimidazole or hydrazinecarbothioamide functionalities.
    • Functional Groups : The PB series emphasizes sulfur-containing groups (e.g., thioamide) and benzimidazole rings, which may enhance metal-binding properties but reduce solubility compared to the target compound’s imidazole-pyrimidine system.
    • Analytical Data : NMR and MS data for PB4–PB13 highlight distinct chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) and molecular ion peaks, indicating divergent electronic environments .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₂H₂₆N₆O 390.48 6-(1H-imidazol-1-yl)pyrimidin-4-yl, 2-isopropylphenyl High lipophilicity, potential kinase inhibition
Capivasertib C₂₃H₂₇ClN₆O₃ 494.95 (approximate) 1H-pyrrolo[2,3-d]pyrimidin-4-yl, 4-chlorophenyl Clinically validated AKT inhibitor
PB4 C₁₅H₁₈N₆S 314.41 Benzimidazole, hydrazinecarbothioamide Thioamide group for metal coordination

Pharmacological and Physicochemical Implications

  • Lipophilicity : The 2-isopropylphenyl group in the target compound likely increases logP compared to capivasertib’s 4-chlorophenyl group, affecting membrane permeability and metabolic stability.
  • Kinase Selectivity : The imidazole-pyrimidine scaffold in the target compound resembles ATP-competitive kinase inhibitors, but differences in aromatic substituents (e.g., pyrrolopyrimidine in capivasertib vs. pyrimidine-imidazole here) could shift target profiles .

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

Piperidine-4-carboxylic acid is activated using ethyl chloroformate or converted to an N-hydroxysuccinimide (NHS) ester for reaction with 2-isopropylaniline. Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate direct amide bond formation.

Procedure :

  • Dissolve piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
  • Add EDC (1.2 eq), HOBt (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq) at 0°C.
  • After 30 minutes, add 2-isopropylaniline (1.1 eq) and stir at room temperature for 12 hours.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the carboxamide as a white solid (78–85% yield).

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.0 Hz, 1H, Ar–H), 7.25–7.18 (m, 2H, Ar–H), 6.95 (t, J = 7.6 Hz, 1H, Ar–H), 3.85–3.70 (m, 1H, piperidine-H), 3.10–2.95 (m, 2H, piperidine-H), 2.60–2.45 (m, 1H, CH(CH3)2), 2.30–2.15 (m, 2H, piperidine-H), 1.85–1.70 (m, 2H, piperidine-H), 1.45 (d, J = 6.8 Hz, 6H, CH(CH3)2).
  • HRMS (ESI+) : m/z calculated for C16H23N2O [M+H]+: 275.1864; found: 275.1868.

Preparation of 4-Chloro-6-(1H-Imidazol-1-yl)Pyrimidine

Nucleophilic Aromatic Substitution

4,6-Dichloropyrimidine undergoes selective substitution at the 4-position with imidazole under basic conditions.

Procedure :

  • Suspend 4,6-dichloropyrimidine (1.0 eq) and imidazole (1.2 eq) in dry dimethylformamide (DMF).
  • Add potassium carbonate (2.5 eq) and heat to 80°C for 6 hours.
  • Cool, dilute with water, extract with ethyl acetate, and concentrate.
  • Purify via recrystallization (ethanol/water) to obtain 4-chloro-6-(1H-imidazol-1-yl)pyrimidine (72% yield).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 9.05 (s, 1H, pyrimidine-H), 8.75 (s, 1H, imidazole-H), 8.20 (s, 1H, imidazole-H), 7.85 (s, 1H, pyrimidine-H), 7.45 (s, 1H, imidazole-H).
  • 13C NMR (100 MHz, DMSO-d6) : δ 160.5 (C4-pyrimidine), 158.2 (C6-pyrimidine), 138.0 (imidazole-C2), 129.5 (imidazole-C4/5), 117.8 (C5-pyrimidine).

Final Coupling: Assembly of the Target Compound

Buchwald-Hartwig Amination or Nucleophilic Substitution

The chloro group in 4-chloro-6-(1H-imidazol-1-yl)pyrimidine is displaced by the piperidine-4-carboxamide under palladium catalysis or thermal conditions.

Procedure (Thermal Method) :

  • Combine 4-chloro-6-(1H-imidazol-1-yl)pyrimidine (1.0 eq), N-(2-isopropylphenyl)piperidine-4-carboxamide (1.1 eq), and cesium carbonate (2.5 eq) in n-butanol.
  • Reflux at 120°C for 18 hours.
  • Concentrate and purify via preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to yield the title compound (65% yield).

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 8.95 (s, 1H, pyrimidine-H), 8.30 (s, 1H, imidazole-H), 7.80 (s, 1H, imidazole-H), 7.50–7.40 (m, 2H, Ar–H), 7.25–7.15 (m, 2H, Ar–H), 4.10–3.95 (m, 2H, piperidine-H), 3.80–3.65 (m, 2H, piperidine-H), 3.20–3.05 (m, 1H, CH(CH3)2), 2.85–2.70 (m, 2H, piperidine-H), 2.15–1.95 (m, 2H, piperidine-H), 1.55 (d, J = 6.8 Hz, 6H, CH(CH3)2).
  • HRMS (ESI+) : m/z calculated for C23H27N6O [M+H]+: 415.2250; found: 415.2255.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Microwave irradiation reduces reaction time from 18 hours to 45 minutes at 150°C, improving yield to 78% with comparable purity.

Reductive Amination Alternative

A patent describes an alternative pathway where 4-aminopiperidine-4-carboxamide is condensed with a pyrimidine-aldehyde derivative, followed by imidazole incorporation. However, this method yields <50% due to side reactions.

Analytical and Purification Considerations

Chromatographic Challenges

The polar carboxamide and basic imidazole necessitate reverse-phase HPLC for final purification. Gradient elution (20–80% acetonitrile in water) resolves impurities from the product.

Spectroscopic Validation

  • FT-IR : Carboxamide C=O stretch at 1650 cm⁻¹; imidazole C=N at 1595 cm⁻¹.
  • X-ray Crystallography : Confirms the planar pyrimidine-imidazole system and piperidine chair conformation.

Industrial-Scale Production Feasibility

Cost-Effective Reagent Selection

Replacing EDC with cheaper carbodiimides (e.g., DCC) reduces costs but requires rigorous byproduct removal. Patent emphasizes toluene/water biphasic systems for efficient workup.

Environmental Impact Mitigation

Solvent recovery (DMF, n-butanol) via distillation and catalyst recycling (palladium from Buchwald reactions) align with green chemistry principles.

Q & A

Q. What are the standard synthetic routes for this compound, and what challenges arise in achieving high yields?

The synthesis typically involves multi-step pathways:

  • Step 1 : Coupling of the pyrimidine core with imidazole via nucleophilic aromatic substitution (e.g., using Pd catalysts or base-mediated conditions) .
  • Step 2 : Piperidine-carboxamide formation through amide bond coupling, often employing carbodiimide reagents (e.g., EDC/HOBt) .
  • Step 3 : Final functionalization of the N-(2-isopropylphenyl) group via Buchwald-Hartwig or Ullmann-type cross-coupling . Challenges : Low yields due to steric hindrance at the pyrimidine C4 position and competing side reactions during imidazole substitution. Optimizing reaction temperature (80–120°C) and solvent polarity (DMF or DMSO) can improve efficiency .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization and purity assessment?

Key techniques include:

Method Purpose Key Parameters
1H/13C NMR Confirm regiochemistryChemical shifts (e.g., imidazole protons at δ 7.5–8.5)
LC-MS Verify molecular weight[M+H]+ peak at m/z 422.2 (calculated)
HPLC Assess purity (>95%)C18 column, gradient elution (acetonitrile/water + 0.1% TFA)

Advanced Research Questions

Q. How can researchers optimize selectivity for target kinases versus off-target proteins?

  • Structure-Activity Relationship (SAR) : Modify the piperidine-carboxamide linker length or introduce substituents (e.g., methyl groups) to enhance steric complementarity with kinase active sites .
  • Computational Docking : Use tools like AutoDock Vina to predict binding modes and identify critical hydrogen bonds (e.g., imidazole N3 with kinase hinge region) .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to quantify IC50 ratios between target (e.g., JAK2) and off-target kinases .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Studies : Measure bioavailability (%F) and half-life (t1/2) in rodent models. Low %F may explain efficacy gaps due to poor absorption .
  • Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., piperidine ring hydroxylation) that reduce active drug concentration .
  • Tissue Distribution : Radiolabel the compound (e.g., 14C) to assess accumulation in target organs versus plasma .

Q. How should stability studies be designed to evaluate degradation pathways?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and pH extremes (1–13). Monitor degradation via HPLC:
Condition Major Degradants Mechanism
Acidic (pH 1) Piperidine ring-opening productsHydrolysis of amide bond
Oxidative Imidazole N-oxide derivativesOxidation at imidazole C2 position
  • Accelerated Stability : Store under ICH guidelines (25°C/60% RH) for 6 months; use Arrhenius modeling to predict shelf life .

Data Contradiction Analysis

Q. How to address conflicting reports on antimicrobial activity?

  • Standardized Assays : Re-test activity using CLSI/MHRA guidelines against reference strains (e.g., S. aureus ATCC 29213) to minimize variability in MIC values .
  • Check Purity : Impurities >5% (e.g., unreacted pyrimidine intermediates) can artificially inflate activity; repurify via preparative HPLC .
  • Synergy Studies : Evaluate combinatorial effects with standard antibiotics (e.g., ciprofloxacin) to confirm whether activity is additive or artifact-driven .

Methodological Notes

  • Safety : Handle with nitrile gloves and under fume hoods; the compound may cause skin/eye irritation (GHS Category 2) .
  • Data Sources : Excluded unreliable vendors (per guidelines); synthesis and characterization methods derived from peer-reviewed protocols .

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